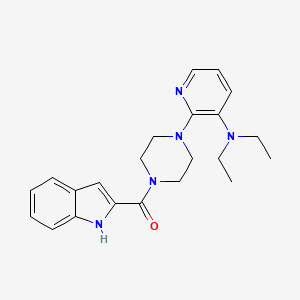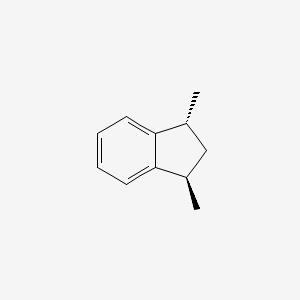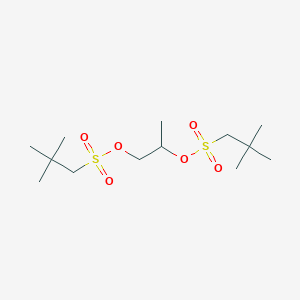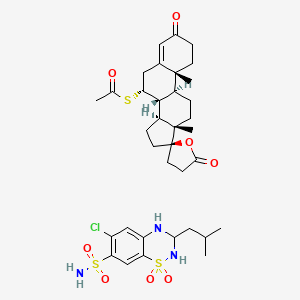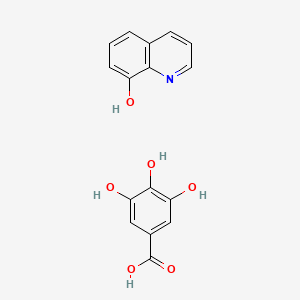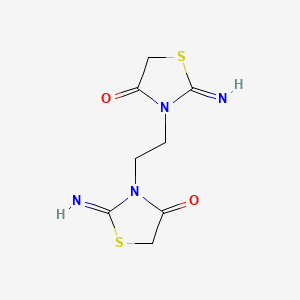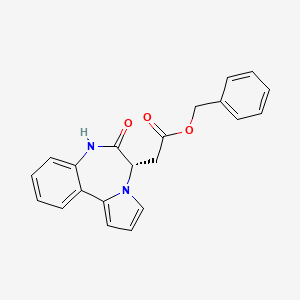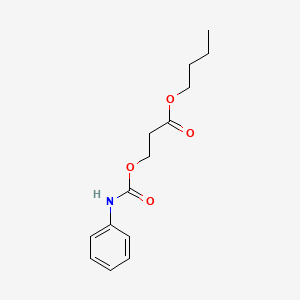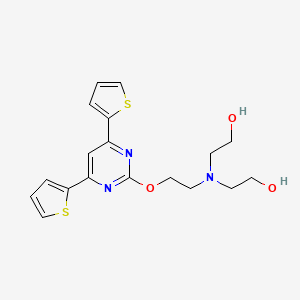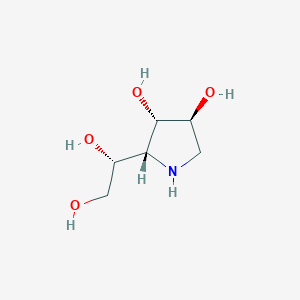
3,4-Pyrrolidinediol, 2-((1S)-1,2-dihydroxyethyl)-, (2R,3S,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dideoxy-1,4-imino-D-glucitol is a naturally occurring pyrrolidine alkaloid. It is known for its potent inhibitory effects on glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of diseases such as diabetes and viral infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dideoxy-1,4-imino-D-glucitol can be synthesized through various methods. One common approach involves the conversion of 2,3,5,6-tetra-O-benzyl-D-galactofuranose into its oxime, followed by treatment with methanesulphonyl chloride. This intermediate is then subjected to reductive cyclization using sodium borohydride/cobalt(II) chloride, followed by hydrogenolysis under acidic conditions to yield 1,4-dideoxy-1,4-imino-D-glucitol hydrochloride .
Industrial Production Methods: Industrial production methods for 1,4-Dideoxy-1,4-imino-D-glucitol are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and therapeutic purposes.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dideoxy-1,4-imino-D-glucitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reductive cyclization is a key step in its synthesis.
Substitution: N-substitution reactions are common, where different substituents are introduced to modify its inhibitory properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride and cobalt(II) chloride are commonly used in reductive cyclization.
Substitution: Various alkylating agents can be used for N-substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the conditions used.
Reduction Products: 1,4-Dideoxy-1,4-imino-D-glucitol hydrochloride.
Substitution Products: N-substituted derivatives with varying inhibitory properties.
Wissenschaftliche Forschungsanwendungen
1,4-Dideoxy-1,4-imino-D-glucitol has a wide range of scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in various chemical studies.
Biology: The compound is studied for its effects on glycosidase enzymes in biological systems.
Medicine: It has potential therapeutic applications in the treatment of diabetes, viral infections, and lysosomal storage disorders.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in enzymology
Wirkmechanismus
1,4-Dideoxy-1,4-imino-D-glucitol exerts its effects by inhibiting glycosidases. It mimics the transition state of glycosidase-catalyzed reactions, thereby binding to the active site of the enzyme and preventing the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, making it a valuable tool in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1,4-Dideoxy-1,4-imino-D-mannitol: Another glycosidase inhibitor with similar properties.
1,4-Dideoxy-1,4-imino-D-arabinitol: Known for its potent inhibitory effects on glycogen phosphorylase.
Deoxynojirimycin: An iminosugar with therapeutic applications in diabetes and viral infections.
Uniqueness: 1,4-Dideoxy-1,4-imino-D-glucitol stands out due to its specific inhibitory effects on glycosidases and its potential therapeutic applications. Its unique structure allows for selective inhibition, making it a valuable compound in both research and therapeutic contexts .
Eigenschaften
CAS-Nummer |
24578-06-1 |
|---|---|
Molekularformel |
C6H13NO4 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4-,5+,6+/m0/s1 |
InChI-Schlüssel |
RVNSAAIWCWTCTJ-UNTFVMJOSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@H](N1)[C@H](CO)O)O)O |
Kanonische SMILES |
C1C(C(C(N1)C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
